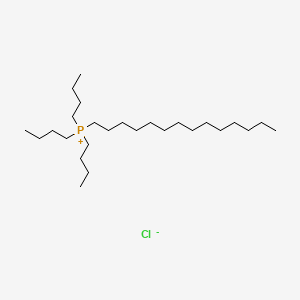
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Übersicht
Beschreibung
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, also known as NEMPE, is a synthetic chemical compound that has been studied for its potential applications in scientific research and laboratory experiments. NEMPE is a derivative of piperazine, a cyclic compound found in many natural products, such as alkaloids and amines. NEMPE has been of interest to researchers due to its unique chemical properties and its ability to act as a stimulant, a depressant, or a combination of both.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Fate in Soil and Groundwater
Research on the biodegradation and fate of compounds similar to N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, such as ethyl tert-butyl ether (ETBE), provides insights into how these substances behave in soil and groundwater environments. Microorganisms in these environments can degrade ETBE aerobically, using it as a carbon and energy source or via cometabolism with alkanes. This process involves several steps, starting with the hydroxylation of the ethoxy carbon, leading to various intermediates before complete degradation. The presence of co-contaminants can either inhibit or enhance the biodegradation process, highlighting the complex interactions between pollutants in environmental media (Thornton et al., 2020).
Chemical Recycling of Polymers
The chemical recycling of poly(ethylene terephthalate) (PET) demonstrates the potential for chemically recycling polymers with structures related to N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine. Through processes like hydrolysis (both alkaline and acid) and glycolysis, valuable monomers such as terephthalic acid can be recovered and repolymerized, showcasing a sustainable approach to managing plastic waste. This recycling process not only offers a solution to the solid waste problem but also contributes to conserving raw materials and energy, indicating the broader applicability of chemical recycling techniques for different types of polymers (Karayannidis & Achilias, 2007).
Eigenschaften
IUPAC Name |
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-10-4-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJARRZJYPSUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442017 | |
| Record name | N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine | |
CAS RN |
40172-12-1 | |
| Record name | N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)
![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)




